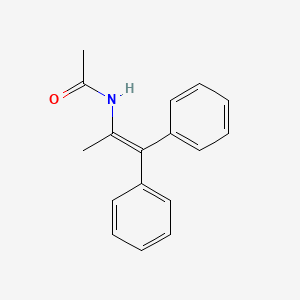![molecular formula C20H20O3 B14223510 (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 569316-27-4](/img/structure/B14223510.png)
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with two phenyl groups attached to the second and third carbon atoms. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl rings.
Scientific Research Applications
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one: The enantiomer of the compound with opposite stereochemistry.
Spirocyclic ketones: Compounds with similar spirocyclic structures but different substituents.
Dioxaspiro compounds: A broader class of compounds with the dioxaspiro ring system but varying functional groups.
Uniqueness
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific stereochemistry and the presence of two phenyl groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects and for developing new materials and pharmaceuticals with precise structural requirements.
Properties
CAS No. |
569316-27-4 |
|---|---|
Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C20H20O3/c21-17-11-13-20(14-12-17)22-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2/t18-,19-/m0/s1 |
InChI Key |
CYRAKVPEZNCFQL-OALUTQOASA-N |
Isomeric SMILES |
C1CC2(CCC1=O)O[C@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CCC1=O)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
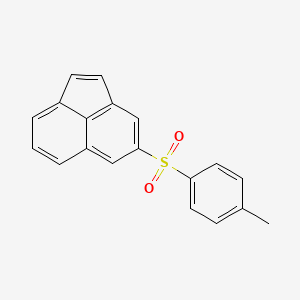
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
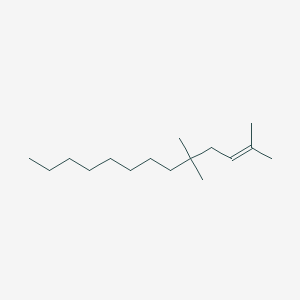
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
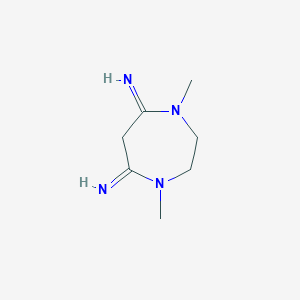
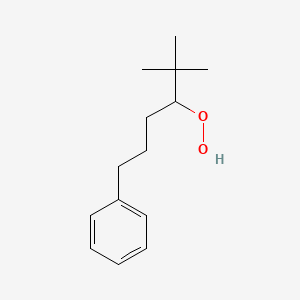
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
